Cas no 923783-26-0 (2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole)
2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole, 2-(chloromethyl)-5-[4-(1-methylethoxy)phenyl]-
- 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole
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- MDL: MFCD08444948
- Inchi: 1S/C12H13ClN2O2/c1-8(2)16-10-5-3-9(4-6-10)12-15-14-11(7-13)17-12/h3-6,8H,7H2,1-2H3
- InChI Key: XVOXEEHQVLBCOG-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(OC(C)C)C=C2)=NN=C1CCl
2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86825-0.05g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 0.05g |
$612.0 | 2023-09-02 | ||
| Enamine | EN300-86825-0.1g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 0.1g |
$640.0 | 2023-09-02 | ||
| Enamine | EN300-86825-0.25g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 0.25g |
$670.0 | 2023-09-02 | ||
| Enamine | EN300-86825-0.5g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 0.5g |
$699.0 | 2023-09-02 | ||
| Enamine | EN300-86825-1.0g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86825-2.5g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 2.5g |
$1428.0 | 2023-09-02 | ||
| Enamine | EN300-86825-5.0g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86825-10.0g |
2-(chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1137662-1g |
2-(Chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 95% | 1g |
$384.0 | 2025-04-15 | |
| Ambeed | A1137662-5g |
2-(Chloromethyl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole |
923783-26-0 | 95% | 5g |
$1114.0 | 2025-04-15 |
2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole Suppliers
2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole
Professional Introduction to Compound with CAS No. 923783-26-0 and Product Name: 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole
The compound identified by the CAS number 923783-26-0 and the product name 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the oxadiazole family, a class of molecules known for their diverse biological activities and structural versatility. The unique structural features of this compound, including the presence of a chloromethyl group and an allyloxy substituent on a phenyl ring, contribute to its potential as a versatile intermediate in synthetic chemistry and as a lead compound for drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. Oxadiazoles are particularly valued for their ability to act as scaffolds in drug design, offering multiple sites for functionalization while maintaining stability and bioactivity. The specific arrangement of functional groups in 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole makes it an attractive candidate for further exploration in this regard.
The chloromethyl moiety at the 2-position of the oxadiazole ring is particularly noteworthy, as it provides a reactive site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores, enabling the synthesis of structurally diverse derivatives. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing target specificity. In contrast, the allyloxy substituent at the 4-position of the phenyl ring introduces additional conformational flexibility, which can influence both solubility and metabolic stability.
Current research in this area has demonstrated that oxadiazole derivatives exhibit a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The structural motif of 2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole aligns well with these findings, suggesting potential therapeutic applications. For instance, studies have shown that oxadiazoles can modulate enzyme activity by interacting with specific binding pockets on target proteins. The presence of both electron-withdrawing and electron-donating groups in this compound may enhance its binding affinity and selectivity.
In terms of synthetic utility, this compound serves as a valuable building block for more complex molecules. The chloromethyl group can be readily converted into other functional groups such as alcohols or amines through nucleophilic substitution reactions. This flexibility is particularly useful in multi-step syntheses where sequential functionalization is required. Additionally, the allyloxy group can undergo various transformations, including hydroborationoxidation or cross-coupling reactions, further expanding its synthetic potential.
The incorporation of both oxygen and nitrogen heteroatoms in the oxadiazole core contributes to its unique electronic properties. These properties are critical for influencing interactions with biological targets and can be fine-tuned through structural modifications. For example, variations in substituent size and electronic nature can alter binding affinities and pharmacokinetic profiles. This underscores the importance of computational modeling and high-throughput screening in optimizing such compounds for drug development.
Recent computational studies have begun to unravel the mechanistic aspects of how oxadiazole derivatives interact with biological targets at the molecular level. These studies often employ quantum mechanical methods to predict binding affinities and identify key interaction sites. The results from such investigations can guide experimental efforts by providing insights into structure-activity relationships (SAR). In particular, understanding how changes in substituents affect electronic distributions within the molecule can lead to more rational drug design strategies.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their inherent biological activity and synthetic accessibility. Among these compounds, oxadiazoles have emerged as particularly promising candidates for further development. Their stability under various reaction conditions makes them suitable for diverse synthetic pathways, while their ability to engage multiple binding sites on biological targets enhances their therapeutic potential.
In conclusion,2-(chloromethyl)-5-4-(propan-2-yloxy)phenyl-1,3,4-oxadiazole (CAS No. 923783-26-0) represents a significant asset in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovative drug design and synthetic chemistry applications. As research continues to uncover new biological activities and synthetic pathways involving oxadiazoles, this compound is poised to play an important role in future therapeutic developments.
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